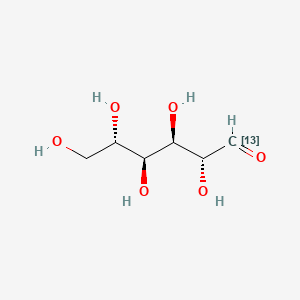
L-(-)-Mannose-13C-1
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-(-)-Mannose-13C-1 is a stable isotope-labeled compound of mannose, a simple sugar that is a stereoisomer of glucose. The “13C-1” designation indicates that the first carbon atom in the mannose molecule is replaced with the carbon-13 isotope. This compound is often used in scientific research to trace metabolic pathways and study carbohydrate metabolism.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
L-(-)-Mannose-13C-1 can be synthesized through several methods, including chemical synthesis and enzymatic conversion. One common method involves the use of glucose-13C-1 as a starting material, which is then converted to mannose-13C-1 through a series of isomerization reactions. The reaction conditions typically involve the use of specific enzymes or catalysts that facilitate the conversion process.
Industrial Production Methods
Industrial production of this compound often involves fermentation processes using genetically modified microorganisms. These microorganisms are engineered to incorporate the carbon-13 isotope into the mannose molecule during their metabolic processes. The fermentation broth is then processed to isolate and purify the labeled mannose.
Analyse Des Réactions Chimiques
Types of Reactions
L-(-)-Mannose-13C-1 undergoes various chemical reactions, including:
Oxidation: Mannose can be oxidized to form mannose-6-phosphate or other oxidized derivatives.
Reduction: Reduction of mannose can yield mannitol, a sugar alcohol.
Substitution: Mannose can participate in substitution reactions where functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Various reagents, depending on the desired substitution, such as halogens or alkyl groups.
Major Products
Oxidation: Mannose-6-phosphate, mannose acid.
Reduction: Mannitol.
Substitution: Various substituted mannose derivatives.
Applications De Recherche Scientifique
L-(-)-Mannose-13C-1 is widely used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its applications include:
Metabolic Studies: Used as a tracer to study carbohydrate metabolism and glycosylation pathways.
Medical Research: Investigates the role of mannose in various diseases, including cancer and congenital disorders of glycosylation.
Industrial Applications: Used in the production of labeled biomolecules for research and diagnostic purposes.
Mécanisme D'action
The mechanism of action of L-(-)-Mannose-13C-1 involves its incorporation into metabolic pathways where mannose is utilized. The carbon-13 isotope serves as a tracer, allowing researchers to track the molecule’s movement and transformation within biological systems. This helps in understanding the molecular targets and pathways involved in mannose metabolism.
Comparaison Avec Des Composés Similaires
L-(-)-Mannose-13C-1 is unique due to its stable isotope labeling, which distinguishes it from other mannose derivatives. Similar compounds include:
D-Mannose: The naturally occurring form of mannose.
Mannose-6-phosphate: A phosphorylated derivative of mannose.
Mannitol: A reduced form of mannose.
This compound’s uniqueness lies in its ability to be used as a tracer in metabolic studies, providing valuable insights into carbohydrate metabolism that other similar compounds cannot offer.
Propriétés
Formule moléculaire |
C6H12O6 |
|---|---|
Poids moléculaire |
181.15 g/mol |
Nom IUPAC |
(2R,3R,4S,5S)-2,3,4,5,6-pentahydroxy(113C)hexanal |
InChI |
InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4-,5-,6-/m0/s1/i1+1 |
Clé InChI |
GZCGUPFRVQAUEE-AIJRKYHDSA-N |
SMILES isomérique |
C([C@@H]([C@@H]([C@H]([C@H]([13CH]=O)O)O)O)O)O |
SMILES canonique |
C(C(C(C(C(C=O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


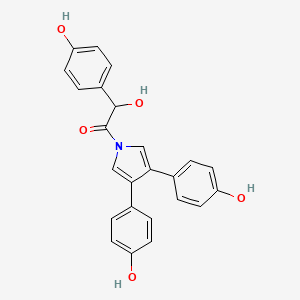
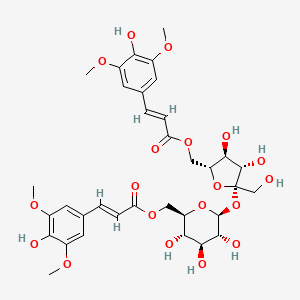

![4,6-difluoro-N-[(1S,2S)-2-hydroxycyclohexyl]-1-[[6-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]indole-3-carboxamide](/img/structure/B12402639.png)



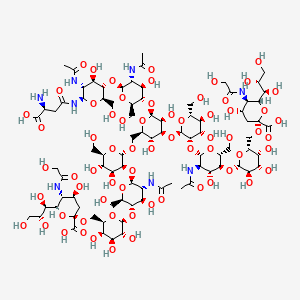
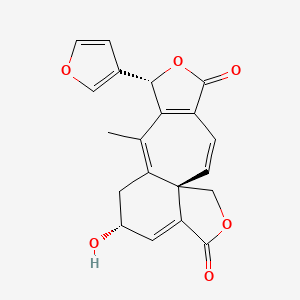
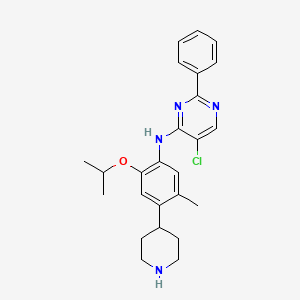
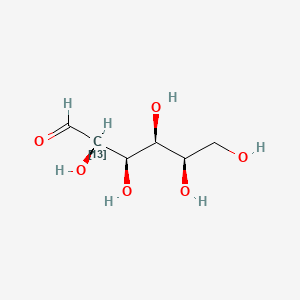


![[(E,2S,3R)-3-hydroxy-2-(pentadecanoylamino)octadec-4-enyl] 2-[tris(trideuteriomethyl)azaniumyl]ethyl phosphate](/img/structure/B12402699.png)
